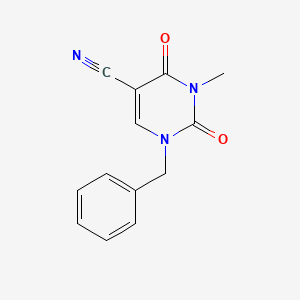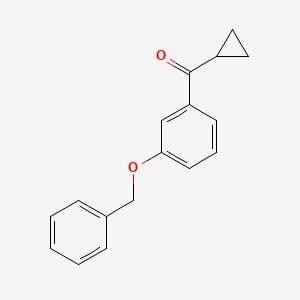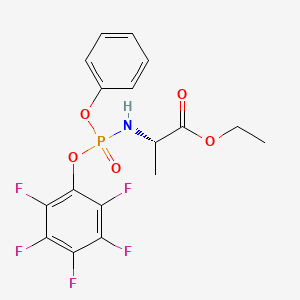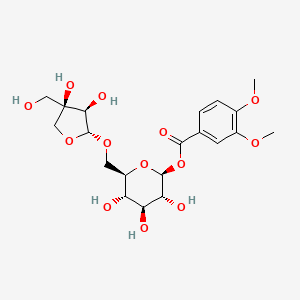
2-(2,3-Dimethylphenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,3-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2,3-dimethylphenoxymethyl)phenyl bromide+Zn→2-(2,3-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and bases.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学研究应用
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules or synthesize bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism by which 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a metal catalyst (e.g., palladium or nickel). This transmetalation step is crucial in cross-coupling reactions, where the organozinc species transfers its organic group to the metal catalyst, which then facilitates the formation of a new carbon-carbon bond with an organic halide.
相似化合物的比较
Similar Compounds
- Phenylzinc bromide
- 2-methylphenylzinc bromide
- 3-methylphenylzinc bromide
Uniqueness
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2,3-dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other organozinc compounds, making it particularly useful in certain synthetic applications.
属性
分子式 |
C15H15BrOZn |
|---|---|
分子量 |
356.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-8,10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FGDNFQOOBGTJID-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)


![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)


![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)





![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
